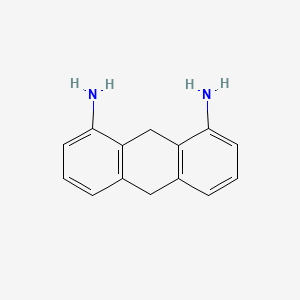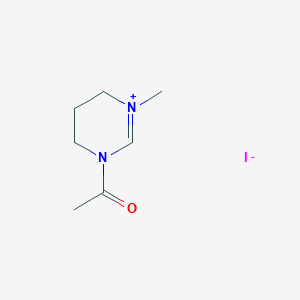
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring with an acetyl group at the 3-position, a methyl group at the 1-position, and an iodide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as calcium acetate in ethanol . The reaction is carried out under reflux conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: N-oxides of the tetrahydropyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2-one: Another tetrahydropyrimidine derivative with similar biological activities.
5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione: A related compound with additional functional groups that enhance its pharmacological properties.
Uniqueness
3-Acetyl-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodide ion makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
112547-09-8 |
|---|---|
Molekularformel |
C7H13IN2O |
Molekulargewicht |
268.10 g/mol |
IUPAC-Name |
1-(3-methyl-5,6-dihydro-4H-pyrimidin-3-ium-1-yl)ethanone;iodide |
InChI |
InChI=1S/C7H13N2O.HI/c1-7(10)9-5-3-4-8(2)6-9;/h6H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JVECNXKRNBXRCO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)N1CCC[N+](=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
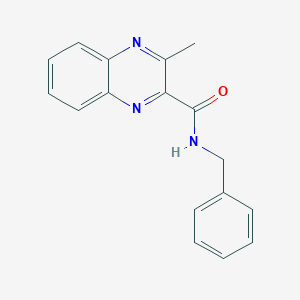
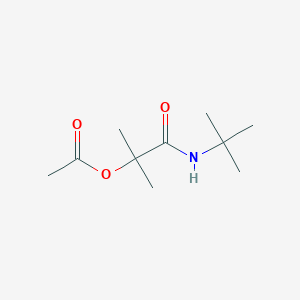
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
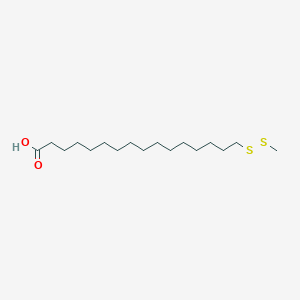

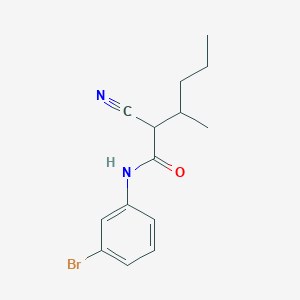

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
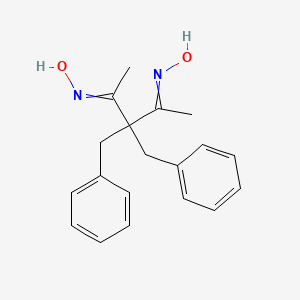
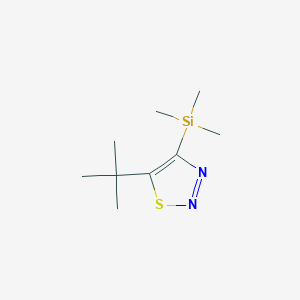
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
